8-(Trifluoromethyl)naphthalen-2-amine
Description
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |
InChI Key |
SADFEBAHYXVNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthylamine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)naphthalen-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-8-(trifluoromethyl)naphthalen-2-amine.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
While a specific, detailed article focusing solely on the applications of "8-(Trifluoromethyl)naphthalen-2-amine" is not available within the provided search results, the search results do offer some relevant information regarding the uses of related compounds.
Benzindoles and Thymidylate Synthase Inhibition:
- Substituted 2-amino-benz[cd]indole compounds, synthesized from naphthalene compounds, can act as inhibitors of thymidylate synthase (TS) .
- Due to their TS-inhibitory activity, these compounds can be useful as antitumor agents and as inhibitors of the growth of microorganisms like yeast and fungi .
- The invention relates to the preparation of substituted 2-amino-benz[cd]indole compounds and substituted 1-nitro-8-cyano-naphthalene compounds useful for making the substituted 2-amino-benz[cd]indole .
Fluorinated Drugs and Agrochemicals:
- Fluorine-containing compounds make up a significant percentage of small-molecule drugs and newly introduced drugs .
- Fluorination can enhance the bioactivity and metabolic stability of drugs and agrochemicals .
- Fluorinated drugs are becoming increasingly prevalent in the pharmaceutical market .
- Fluorination can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .
Trifluoromethyl Groups in Research
- Aromatic trifluoromethylation with metal complexes has seen important advancements .
- 8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene has applications in optoelectronic and biomedical fields .
- 8-Trifluoromethyl-1,2,3,4-tetrahydro and related products are available for scientific research .
Other Naphthalene Derivatives:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Position: 7- vs. 8-Trifluoromethyl Isomers
The 7-(Trifluoromethyl)naphthalen-2-amine (CAS: 702640-81-1) is a positional isomer of the target compound. Key differences arise from the substituent's location:
- Electronic Effects : The 8-position places the -CF₃ group closer to the amine, amplifying its electron-withdrawing effect. This reduces the amine's basicity compared to the 7-isomer .
- Synthetic Challenges : Synthesizing the 8-isomer may require specialized regioselective methods, whereas the 7-isomer is more commonly reported .
2.2. Substituent Type: Trifluoromethyl vs. Nitro
8-Nitronaphthalen-2-amine (CAS: 607-38-5) replaces -CF₃ with a nitro (-NO₂) group:
- Electron-Withdrawing Strength: -NO₂ is more electron-withdrawing than -CF₃, further decreasing the amine's basicity and altering resonance stabilization.
- Reactivity : The nitro group is a strong directing group in electrophilic substitution, whereas -CF₃ is meta-directing. This difference impacts derivatization strategies .
- Applications : 8-Nitronaphthalen-2-amine is used in diazo compound synthesis, while trifluoromethyl analogs may find use in fluorinated pharmaceuticals or agrochemicals .
2.3. Hydrogenated Derivatives
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 92050-16-3) features a partially saturated naphthalene ring:
- Aromaticity : Loss of aromaticity in the saturated ring reduces conjugation, altering UV/Vis absorption and electronic properties.
- Lipophilicity : The tetramethyl groups increase hydrophobicity, whereas -CF₃ enhances both lipophilicity and metabolic stability .
2.4. Silicon-Containing Analogs
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine (CAS: N/A) incorporates a silicon-based substituent:
- Steric and Electronic Effects : The silyl group introduces bulkier steric hindrance and moderate electron-withdrawing effects, differing from -CF₃.
- Physical Properties : Melting points for silicon analogs (e.g., 84–85°C) are lower than typical aromatic amines, suggesting reduced crystallinity compared to trifluoromethyl derivatives .
Physicochemical Properties
Biological Activity
8-(Trifluoromethyl)naphthalen-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves various synthetic routes that enable the introduction of the trifluoromethyl group at the desired position on the naphthalene ring. For instance, methods utilizing nucleophilic substitution reactions have been employed to achieve high yields and purity of the target compound .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study reported that derivatives of naphthalene compounds, including those with trifluoromethyl substitutions, showed varying degrees of cytotoxicity . The mechanism of action is believed to involve disruption of microtubule dynamics by binding to the colchicine site on tubulin, which is critical for cell division .
Antimicrobial Properties
In addition to its antiproliferative effects, this compound has been evaluated for antimicrobial activity. Compounds containing the trifluoromethyl group have shown enhanced antibacterial and antifungal properties compared to their non-fluorinated counterparts. For example, a series of naphthoquinone derivatives were synthesized and tested against Trypanosoma brucei, showing promising inhibitory activity linked to the presence of the trifluoromethyl group .
Insecticidal Activity
Recent studies have also explored the insecticidal potential of naphthalene derivatives containing trifluoromethyl groups. Bioassays revealed that certain synthesized compounds exhibited favorable insecticidal activity against pests such as the oriental armyworm and diamondback moth, suggesting their potential application in agrochemicals .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antiproliferative | This compound | 5.0 | SCC-9 cells |
| Antimicrobial | Various derivatives | <10 | T. brucei |
| Insecticidal | Naphthalene derivatives | 0.0988 - 5.8864 | Diamondback moth |
Case Studies
- Antiproliferative Activity : A study investigating a series of naphthalene derivatives found that those with a trifluoromethyl group displayed enhanced cytotoxicity against MCF-7 breast cancer cells compared to other substitutions . The study highlighted that specific structural modifications significantly influenced biological activity.
- Antimicrobial Evaluation : Research on naphthoquinone derivatives indicated that compounds with trifluoromethyl substitutions exhibited potent antifungal activity against S. schenckii and T. mentagraphytes, outperforming established antifungal agents like fluconazole .
- Insecticidal Properties : In a bioassay targeting agricultural pests, several trifluoromethyl-substituted naphthalene derivatives were found to have LC50 values ranging from 0.0988 to 5.8864 mg·L−1 against diamondback moth larvae, indicating strong potential as new insecticides .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-(Trifluoromethyl)naphthalen-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves transition-metal-catalyzed cross-coupling or nucleophilic substitution. For example, nickel- or palladium-catalyzed amination of halogenated naphthalene derivatives with trifluoromethyl-containing precursors can achieve regioselective amination . Reaction optimization includes adjusting catalyst loading (e.g., 10% Pd/C), solvent choice (e.g., ethyl acetate at 70°C), and purification via column chromatography (e.g., n-hexane/EtOAc gradients) to improve yields (up to 97% reported in analogous systems) .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H-NMR (300 MHz, CDCl₃) resolves aromatic protons and trifluoromethyl group effects (e.g., δ = 7.84–7.22 ppm for naphthalene protons) .
- Mass Spectrometry : High-resolution MS (e.g., NIST reference data) confirms molecular weight (C₁₁H₉F₃N, ~212.1 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX programs refine crystal structures, particularly for regioselectivity validation .
Q. What role does the trifluoromethyl group play in modifying the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution regioselectivity (meta/para-directing) and stabilizes intermediates in nucleophilic reactions. Comparative studies with non-fluorinated analogs (e.g., 2-naphthalenamine) show reduced basicity and altered solubility .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions of this compound be addressed?
- Methodological Answer : Computational modeling (DFT) predicts preferred substitution sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, directing groups (e.g., protecting amines with acetyl chloride) or Lewis acid catalysts (e.g., AlCl₃) can steer reactivity . Contrasting outcomes between theoretical and experimental results require validation via multi-technique characterization .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding affinity to enzymes or receptors. Parameterization of the trifluoromethyl group in force fields (e.g., CHARMM) is critical for accuracy. Studies on analogous compounds (e.g., TC-2153) highlight fluorinated moieties’ impact on blood-brain barrier permeability .
Q. How can researchers resolve contradictory data in biological activity assays?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from impurity profiles or solvent effects. Cross-validate using:
- HPLC-PDA/MS : Purity assessment (>98% by HPLC).
- Dose-response curves : Replicate assays in varying media (e.g., PBS vs. DMSO).
- Control experiments : Compare with structurally similar fluorinated amines .
Q. What experimental strategies mitigate stability issues during storage or reaction conditions?
- Methodological Answer : The compound’s photolytic sensitivity requires amber glassware and inert atmospheres (N₂/Ar). Thermal stability is assessed via TGA/DSC, with decomposition temperatures guiding storage (e.g., –20°C for long-term). Degradation products are monitored by LC-MS .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., replacing CF₃ with Cl or CH₃) and evaluation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
